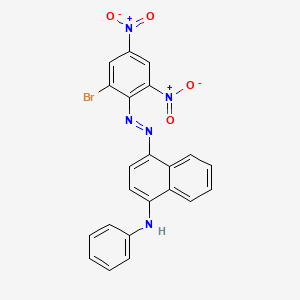
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is a synthetic organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization by reacting with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenylnaphthalen-1-amine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
化学反应分析
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives such as 2-bromo-4,6-dinitrophenol.
Reduction: Amino derivatives like 2-bromo-4,6-diaminophenylazo-N-phenylnaphthalen-1-amine.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学研究应用
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and coatings.
作用机制
The mechanism of action of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be exploited in various applications. Additionally, its ability to undergo redox reactions makes it useful in processes that require electron transfer.
相似化合物的比较
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Another azo compound used primarily as a dye in textiles.
2,4-Dinitroaniline: Known for its use in the production of azo dyes and herbicides.
2,6-Dinitroaniline: Similar to 2,4-dinitroaniline but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine stands out due to its unique combination of bromine and nitro groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
属性
CAS 编号 |
85136-51-2 |
|---|---|
分子式 |
C22H14BrN5O4 |
分子量 |
492.3 g/mol |
IUPAC 名称 |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H14BrN5O4/c23-18-12-15(27(29)30)13-21(28(31)32)22(18)26-25-20-11-10-19(16-8-4-5-9-17(16)20)24-14-6-2-1-3-7-14/h1-13,24H |
InChI 键 |
ILEHDMKLLRFNTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


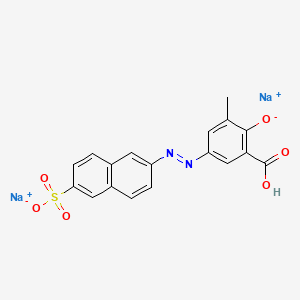
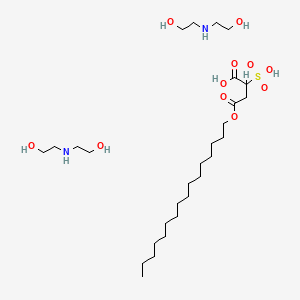



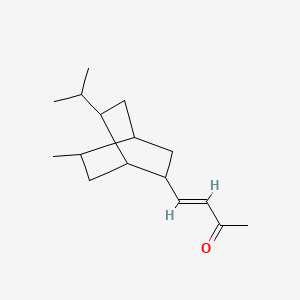
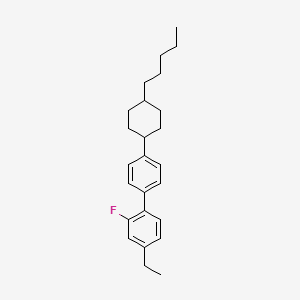
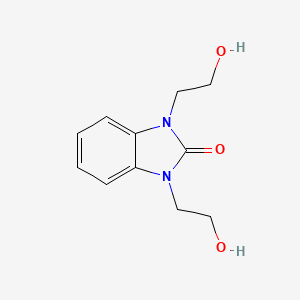

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
